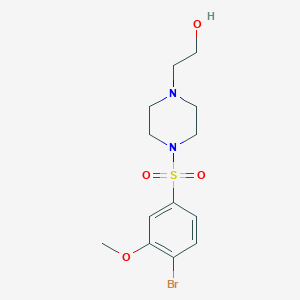
2-(4-((4-Brom-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
Target of Action
Structurally similar compounds have been shown to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it can be inferred that it may act as an antagonist at these receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles and could potentially have effects on various neurological conditions .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its high potency and selectivity for the 5-HT6 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. Additionally, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied, and its pharmacological effects are well-characterized.
However, one of the limitations of using 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells. Additionally, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior are still not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. One potential direction is the development of more potent and selective 5-HT6 receptor antagonists. Additionally, the potential therapeutic applications of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in other cognitive disorders, such as depression and anxiety, should be explored. Furthermore, the long-term effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol on cognitive function and behavior should be studied in more detail. Finally, the potential side effects of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol should be carefully evaluated to ensure its safety for clinical use.
Conclusion:
In conclusion, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the 5-HT6 receptor and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has the potential to be a valuable tool in the study of cognitive function and the development of new therapies for cognitive disorders.
Synthesemethoden
The synthesis of 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting product is then reacted with ethylene glycol to yield 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Der Piperazin-Rest ist bekannt für seine Einarbeitung in biologisch aktive Verbindungen, einschließlich solcher mit antibakteriellen Eigenschaften. Das Vorhandensein des Piperazinrings in dieser Verbindung deutet auf ein Potenzial für die Entwicklung neuer antibakterieller Wirkstoffe hin. Forschungen zeigen, dass Piperazinderivate eine vielversprechende antibakterielle Aktivität aufweisen können .
Antifungal Anwendungen
Einige Derivate von Piperazin haben eine moderate antifungale Aktivität gegen Stämme wie Candida albicans und Candida galibrata gezeigt. Dies deutet darauf hin, dass unsere Verbindung auch auf ihre Wirksamkeit gegen Pilzinfektionen untersucht werden könnte .
Psychoaktive Substanzforschung
Piperazinderivate werden manchmal illegal als psychoaktive Substanzen verwendet. Die fragliche Verbindung könnte in der Forschung verwendet werden, um die pharmakologischen Wirkungen solcher Substanzen zu verstehen und Antidote oder Behandlungen für Missbrauch zu entwickeln .
Neurodegenerative Krankheitsbehandlung
Verbindungen, die Piperazin enthalten, wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer untersucht. Diese Verbindung könnte Teil von Forschungsbemühungen sein, die darauf abzielen, neue Behandlungen für diese Erkrankungen zu entdecken .
Pharmakokinetische Modulation
Piperazin wird häufig verwendet, um die pharmakokinetischen Eigenschaften von Arzneimittelsubstanzen positiv zu modulieren. Diese Verbindung könnte in der Forschung wertvoll sein, die sich auf die Verbesserung der Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME) von Arzneimitteln konzentriert .
Eigenschaften
IUPAC Name |
2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLUQDOVQRKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

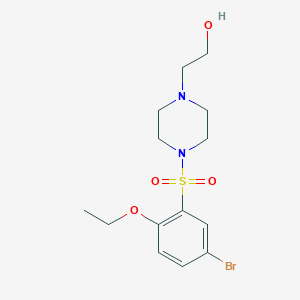
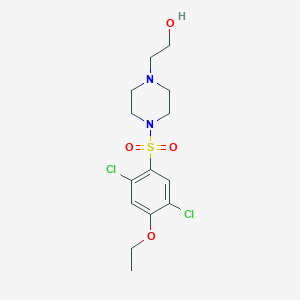

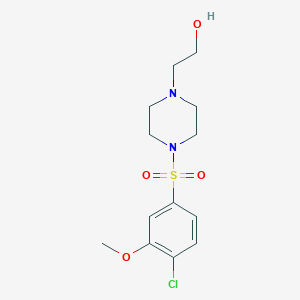

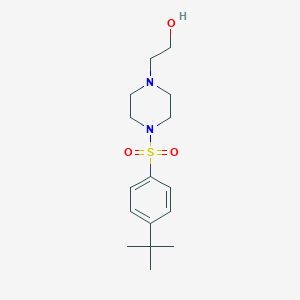


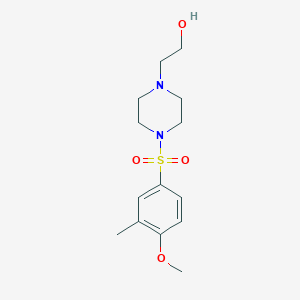
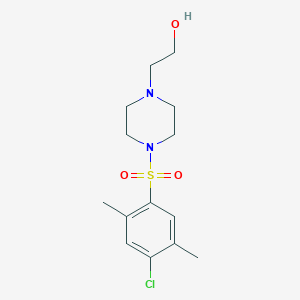
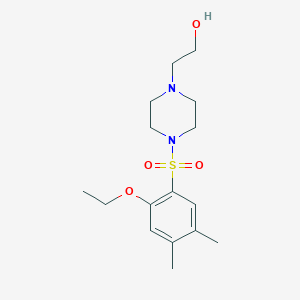
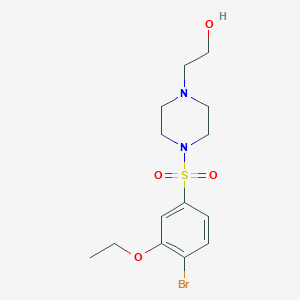
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
